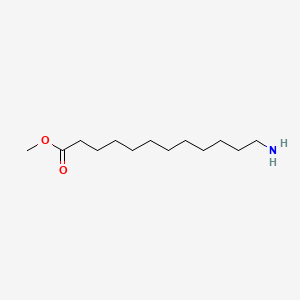
Methyl 12-aminododecanoate
Vue d'ensemble
Description
Methyl 12-aminododecanoate is an organic compound with the molecular formula C13H27NO2. It is a methyl ester derivative of 12-aminododecanoic acid. This compound is primarily known for its role as a precursor in the synthesis of Nylon 12, a high-performance polymer widely used in various industries.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl 12-aminododecanoate can be synthesized through a two-step process starting from methyl oleate. The first step involves the cross-metathesis of methyl oleate with allyl cyanide or homoallyl cyanide to produce methyl 11-cyano-9-undecenoate or 12-cyano-9-dodecenoate, respectively. The second step involves the hydrogenation of these intermediates to yield this compound .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of renewable sources such as vegetable oils or microalgae. The process is optimized for high yield and efficiency, with a focus on minimizing by-products and waste .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 12-aminododecanoate undergoes various chemical reactions, including:
Hydrogenation: The reduction of unsaturated intermediates to form the final product.
Condensation: The formation of aldoximes from aldehydes and hydroxylamine, followed by reduction to primary amines.
Common Reagents and Conditions
Hydrogenation: Typically involves the use of hydrogen gas and a metal catalyst such as palladium or ruthenium.
Condensation: Requires hydroxylamine and the respective aldehyde, often carried out in the presence of a base.
Major Products Formed
The primary product formed from these reactions is this compound, which can be further utilized in the production of Nylon 12 .
Applications De Recherche Scientifique
Methyl 12-aminododecanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of high-performance polymers like Nylon 12.
Biology: Studied for its potential use in biocatalysis and metabolic engineering.
Medicine: Investigated for its role in drug delivery systems due to its biocompatibility.
Industry: Employed in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of methyl 12-aminododecanoate primarily involves its role as a precursor in polymer synthesis. The compound undergoes polymerization to form long-chain polyamides, which are the backbone of Nylon 12. The molecular targets and pathways involved include the catalytic sites of the polymerization catalysts and the reactive intermediates formed during the process .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 13-aminotridecanoate: Another precursor for Nylon 13, synthesized through a similar process.
Methyl 11-aminoundecanoate: Used in the production of Nylon 11, derived from ricinoleic acid.
Uniqueness
Methyl 12-aminododecanoate is unique due to its optimal chain length, which imparts desirable mechanical properties to Nylon 12. This makes it particularly suitable for applications requiring high strength and flexibility, such as automotive parts, medical devices, and electronic components .
Propriétés
IUPAC Name |
methyl 12-aminododecanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H27NO2/c1-16-13(15)11-9-7-5-3-2-4-6-8-10-12-14/h2-12,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDBSIOZEOQUDBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCCCCCCCCCN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H27NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90394829 | |
| Record name | Methyl 12-aminododecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90394829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53005-24-6 | |
| Record name | Methyl 12-aminododecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90394829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Oxirane, 2,2'-[[1,1'-biphenyl]-2,2'-diylbis(oxymethylene)]bis-](/img/structure/B3053238.png)
![2-[2-(2-Hydroxyethoxy)ethoxy]ethyl acetate](/img/structure/B3053242.png)

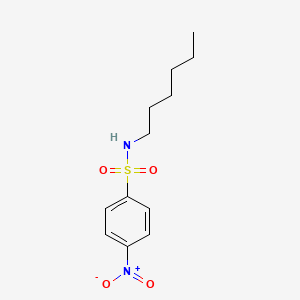
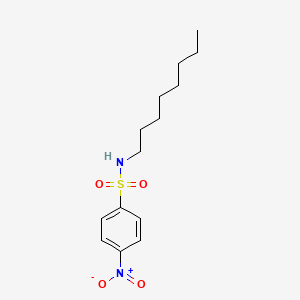
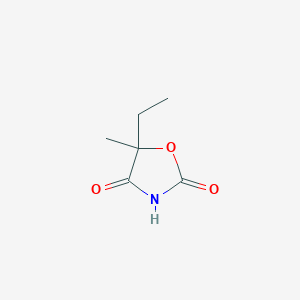
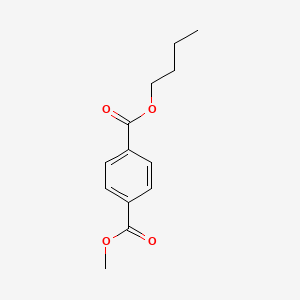

![Benzene, 1,1'-(1-methylethylidene)bis[4-[2-(ethenyloxy)ethoxy]-](/img/structure/B3053250.png)


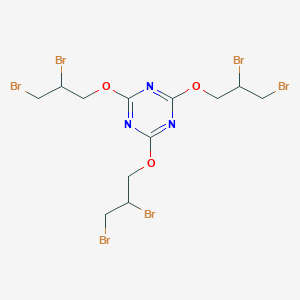
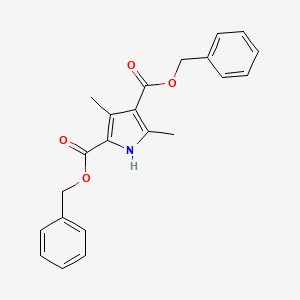
![[4-(4-Bromobenzoyl)phenyl]-(4-bromophenyl)methanone](/img/structure/B3053258.png)
